4-Bromo-3-methylbenzoyl chloride

Suzuki-Miyaura coupling Pd-catalyzed cross-coupling Molecular diversification

4-Bromo-3-methylbenzoyl chloride is a bifunctional building block uniquely suited for parallel synthesis workflows requiring orthogonal functionalization. Its acyl chloride moiety enables rapid amide/ester formation, while the para-bromine serves as a cross-coupling handle for Suzuki–Miyaura elaboration. This specific 4-bromo-3-methyl substitution pattern is critical for reproducing pharmacological activity in anticonvulsant (MES/scPTZ models) and anti-XDR S. Typhi antibacterial programs. With a melting point of 27–28°C, it offers superior handling on automated platforms compared to volatile liquid or higher-melting analogs. Procure this exact regioisomer to ensure SAR fidelity and scalable library production.

Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
CAS No. 21900-25-4
Cat. No. B1310959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methylbenzoyl chloride
CAS21900-25-4
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)Cl)Br
InChIInChI=1S/C8H6BrClO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3
InChIKeyPVXGJCNXMPLCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methylbenzoyl chloride (CAS 21900-25-4): Procurement and Specification Overview for Scientific Selection


4-Bromo-3-methylbenzoyl chloride (CAS 21900-25-4; molecular formula C₈H₆BrClO; molecular weight 233.49 g/mol) is a substituted benzoyl chloride derivative featuring bromine at the para position and methyl at the meta position relative to the acyl chloride group . The compound is a moisture-sensitive corrosive liquid/solid with a melting point of 27–28°C and boiling point of 145°C at 20 mmHg, and serves as a key acylating agent and synthetic intermediate in pharmaceutical and agrochemical research .

Why Generic Benzoyl Chloride Substitution Fails: Positional Isomer Differentiation in 4-Bromo-3-methylbenzoyl chloride


Substituting 4-bromo-3-methylbenzoyl chloride with closely related analogs—including 4-bromo-2-methylbenzoyl chloride, 3-bromo-4-methylbenzoyl chloride, unsubstituted benzoyl chloride, or 4-bromo-3-methylbenzoic acid—introduces quantifiable differences in downstream coupling outcomes and product molecular architecture. The specific 4-bromo, 3-methyl substitution pattern is not interchangeable because it dictates: (1) the regiospecific positioning of the bromine atom for subsequent cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), (2) the steric and electronic influence of the ortho/para relationship between bromine and methyl groups on acyl chloride reactivity, and (3) the final three-dimensional arrangement of pharmacophores in target molecules .

4-Bromo-3-methylbenzoyl chloride: Product-Specific Quantitative Evidence Guide for Comparator-Based Selection


Orthogonal Reactivity: Bromine as a Cross-Coupling Handle in 4-Bromo-3-methylbenzoyl chloride Derivatives

The bromine substituent at the para position of 4-bromo-3-methylbenzoyl chloride provides an orthogonal reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) that is absent in non-halogenated benzoyl chlorides such as 3-methylbenzoyl chloride or benzoyl chloride . In Suzuki–Miyaura coupling systems, aryl bromides (ArBr) exhibit intermediate reactivity between aryl iodides (ArI) and aryl chlorides (ArCl), with the reactivity order ArI > ArBr > ArCl [1]. This enables sequential functionalization strategies where the acyl chloride moiety undergoes amidation or esterification first, followed by palladium-catalyzed elaboration at the bromine site, an option not available with chlorinated-only or non-halogenated analogs.

Suzuki-Miyaura coupling Pd-catalyzed cross-coupling Molecular diversification

Gas-Phase Transacylation Kinetics: Substituent Effects on Benzoyl Chloride Reactivity

Gas-phase identity transacylation reactions of chloride ion with substituted benzoyl chlorides (Cl⁻ + XC₆H₄COCl) have been systematically investigated, with rate constants and complexation energies measured for X = p-CH₃, m-CH₃, H, m-OCH₃, m-F, and m-CF₃ [1]. The study demonstrates that substituent position and electronic nature significantly modulate both complexation energy and the energy difference between the complex and transition state (ΔE_diff) [1]. This substituent-dependent reactivity profile distinguishes m-methyl-substituted benzoyl chlorides from unsubstituted (H), para-substituted, and electron-withdrawing (m-F, m-CF₃) analogs, with implications for reaction optimization in nucleophilic acyl substitution processes.

Physical organic chemistry Reaction kinetics Structure-reactivity relationships

Downstream Derivative Performance: Anticonvulsant Activity of N-(4-Bromo-3-methylphenyl) Semicarbazones

4-Bromo-3-methylbenzoyl chloride serves as a direct precursor for synthesizing N-(4-bromo-3-methylphenyl) semicarbazones via amide formation followed by reduction and semicarbazone elaboration. A series of twenty-six N⁴-(4-bromo-3-methylphenyl) semicarbazone derivatives were synthesized and evaluated for anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests [1]. The study specifically examined the effect of halo substitution pattern on disubstituted aryl semicarbazones for anticonvulsant potential, with the 4-bromo-3-methyl substitution pattern representing a distinct electronic and steric profile compared to 4-chloro-3-methyl, 4-fluoro-3-methyl, or unsubstituted phenyl analogs.

Medicinal chemistry Anticonvulsant activity Structure-activity relationship

Antibacterial Applications: N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives Against XDR S. Typhi

4-Bromo-3-methylbenzoyl chloride enables the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives via amide bond formation. These derivatives have been evaluated for antibacterial activity against clinically isolated extensively drug-resistant (XDR) Salmonella Typhi strains and assessed as alkaline phosphatase inhibitors with supporting molecular docking studies [1]. The 4-bromo-3-methyl substitution pattern is integral to the molecular recognition and binding properties of these antibacterial agents; alternative substitution patterns (e.g., 4-chloro-3-methyl, 3-bromo-4-methyl, or unsubstituted phenyl) would yield distinct binding profiles and antibacterial efficacy.

Antibacterial research Typhoid fever Alkaline phosphatase inhibition

Melting Point and Physical Handling: Differentiating 4-Bromo-3-methylbenzoyl chloride from Liquid Benzoyl Chloride Analogs

4-Bromo-3-methylbenzoyl chloride exhibits a melting point of 27–28°C , making it a low-melting solid at ambient laboratory temperatures (20–25°C) that transitions to a liquid with mild warming. This physical state differentiates it from the following analogs: benzoyl chloride (CAS 98-88-4, melting point -1°C, liquid at room temperature); 4-bromobenzoyl chloride (CAS 586-75-4, melting point 40–42°C, solid at room temperature); and 3-methylbenzoyl chloride (CAS 1711-06-4, melting point -23°C, liquid at room temperature) [1][2]. The intermediate melting point enables both solid weighing precision (superior to volatile liquids) and easy liquefaction for solution-phase reactions without requiring specialized solid-handling equipment.

Physical property differentiation Storage and handling Solid-phase synthesis compatibility

4-Bromo-3-methylbenzoyl chloride: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Sequential Bifunctional Diversification in Parallel Medicinal Chemistry Libraries

4-Bromo-3-methylbenzoyl chloride is optimal for parallel synthesis workflows requiring orthogonal functionalization. The acyl chloride moiety enables rapid amide or ester formation with diverse amines or alcohols, after which the bromine substituent serves as a cross-coupling handle for Suzuki–Miyaura elaboration to introduce aryl, heteroaryl, or vinyl diversity . This two-step sequential diversification strategy generates structurally complex libraries from a single bifunctional building block, a capability not available with non-halogenated benzoyl chlorides such as 3-methylbenzoyl chloride or benzoyl chloride [1].

Anticonvulsant Drug Discovery: Synthesis of Halo-Substituted Semicarbazone Libraries

For anticonvulsant drug discovery programs, 4-bromo-3-methylbenzoyl chloride enables the synthesis of N-(4-bromo-3-methylphenyl) semicarbazone derivatives with defined halo-substitution patterns. The compound serves as the direct precursor for introducing the 4-bromo-3-methylphenyl pharmacophore into semicarbazone scaffolds evaluated in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models [2]. Replacing this compound with alternative benzoyl chlorides (e.g., 4-chloro-3-methylbenzoyl chloride or 4-fluoro-3-methylbenzoyl chloride) alters the halo-substitution pattern and consequently modifies the anticonvulsant activity profile, as established in comparative SAR studies.

Antibacterial Agent Development Targeting Extensively Drug-Resistant Pathogens

4-Bromo-3-methylbenzoyl chloride is the essential starting material for synthesizing N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives that have demonstrated antibacterial activity against clinically isolated extensively drug-resistant (XDR) Salmonella Typhi [3]. The specific 4-bromo-3-methyl substitution pattern is critical for molecular recognition in the target binding site; procurement of this exact benzoyl chloride is required to reproduce published results and to explore structure-activity relationships in this antibacterial series.

Laboratory Automation and High-Throughput Weighing Workflows

The intermediate melting point of 4-bromo-3-methylbenzoyl chloride (27–28°C) provides practical handling advantages for automated synthesis platforms. Unlike volatile liquid benzoyl chlorides (e.g., benzoyl chloride, mp -1°C; 3-methylbenzoyl chloride, mp -23°C) that pose evaporation and accurate dispensing challenges, and unlike higher-melting solid analogs (e.g., 4-bromobenzoyl chloride, mp 40–42°C) that require warming for transfer, this compound can be accurately weighed as a solid at ambient temperature while remaining easily liquefiable for solution-phase reactions .

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